molecular formula C20H22N4O2 B12242307 2-(1H-indol-3-yl)-1-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one

2-(1H-indol-3-yl)-1-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one

Cat. No.: B12242307
M. Wt: 350.4 g/mol
InChI Key: RUDZJNCETQFHEY-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-1-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features an indole core, a pyrrolidine ring, and a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-1-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the pyrrolidine ring and the pyridazine moiety. Common reagents used in these reactions include indole derivatives, pyrrolidine, and pyridazine compounds. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-1-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-1-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biological studies to investigate protein-ligand interactions and cellular pathways.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-1-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    UR-144: A synthetic cannabinoid with a similar indole core.

    XLR11: Another synthetic cannabinoid with structural similarities.

    Methyl 3-(6-bromo-1H-indol-3-yl)propanoate: A related indole derivative used in medicinal chemistry.

Uniqueness

2-(1H-indol-3-yl)-1-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one is unique due to its combination of an indole core, pyrrolidine ring, and pyridazine moiety. This structural complexity provides a diverse range of chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

2-(1H-indol-3-yl)-1-[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C20H22N4O2/c1-14-6-7-19(23-22-14)26-13-15-8-9-24(12-15)20(25)10-16-11-21-18-5-3-2-4-17(16)18/h2-7,11,15,21H,8-10,12-13H2,1H3

InChI Key

RUDZJNCETQFHEY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(C2)C(=O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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